molecular formula C7H11NS B103707 2-Isopropyl-4-methylthiazole CAS No. 15679-13-7

2-Isopropyl-4-methylthiazole

Cat. No.: B103707
CAS No.: 15679-13-7
M. Wt: 141.24 g/mol
InChI Key: OFLXNHNYPQPQKW-UHFFFAOYSA-N
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Description

2-Isopropyl-4-methylthiazole is a sulfur-containing heterocyclic flavor compound that is reported to occur in durian fruit and fresh peach.
This compound is a 1,3-thiazole that is substituted at positions 2 and 4 by isopropyl and methyl groups, respectively. A fruit flavour intensifier, it has a peach flavour with distinct vegetable and tropical notes. Also used in apricot, nectarine, durian, mango, pear and blackcurrant flavours. Present in Indonesian durian fruit (Durio zibethinus), red tomatoes, yeast extract, coriander seed oil, and roast meats. It has a role as a flavouring agent and a Maillard reaction product.
This compound, also known as fema 3555 or peach thiazole, belongs to the class of organic compounds known as 2, 4-disubstituted thiazoles. 2, 4-disubstituted thiazoles are compounds containing a thiazole ring substituted at the positions 2 and 3. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound exists in all eukaryotes, ranging from yeast to humans. This compound is an earthy, fruit, and green tasting compound that can be found in a number of food items such as fruits, herbs and spices, cocoa and cocoa products, and garden tomato. This makes this compound a potential biomarker for the consumption of these food products.

Mechanism of Action

Target of Action

2-Isopropyl-4-methylthiazole is a sulfur-containing heterocyclic flavor compound . It is primarily used as a flavoring agent , and its primary targets are the olfactory receptors in the nose that detect smell. These receptors play a crucial role in the perception of taste and flavor.

Mode of Action

The compound interacts with its targets (olfactory receptors) by binding to them and triggering a neural response. This response is then transmitted to the brain, where it is interpreted as a specific smell or flavor. The distinct vegetable and tropical notes of this compound contribute to the overall flavor profile of the foods in which it is used .

Biochemical Pathways

It is known to be involved in the maillard reaction , a chemical reaction between an amino acid and a reducing sugar that usually imparts flavor to starch-based food products.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of flavor profiles in various foods. It is reported to occur in durian fruit and fresh peach , contributing to their unique flavors.

Action Environment

Environmental factors such as temperature, pH, and presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, it is used in conjunction with other flavor compounds to create complex flavor profiles. Its stability and efficacy might also be affected by storage conditions .

Safety and Hazards

2-Isopropyl-4-methylthiazole is classified as a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

2-Isopropyl-4-methylthiazole is a fruit flavor intensifier and is used in various fruit flavors . It is present in Indonesian durian fruit (Durio zibethinus), red tomatoes, yeast extract, coriander seed oil, and roast meats . It has potential applications in the food industry as a flavoring agent .

Properties

IUPAC Name

4-methyl-2-propan-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-5(2)7-8-6(3)4-9-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLXNHNYPQPQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047664
Record name 2-Isopropyl-4-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow liquid; green, herbaceous, vegetable, earthy odour
Record name 2-Isopropyl-4-methylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/970/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water; Miscible in fats, Miscible at room temperature (in ethanol)
Record name 2-Isopropyl-4-methylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/970/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.001-1.006
Record name 2-Isopropyl-4-methylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/970/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

15679-13-7
Record name 2-Isopropyl-4-methylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15679-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropyl-4-methylthiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015679137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazole, 4-methyl-2-(1-methylethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Isopropyl-4-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isopropyl-4-methylthiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ISOPROPYL-4-METHYLTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQF7JO3MUP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Methyl-2-(1-methylethyl)thiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037156
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the discovery of 2-Isopropyl-4-methylthiazole in roses?

A: The identification of this compound in 'Blue Moon' and 'Blue Perfume' roses is noteworthy because it marks the first time this compound has been found in these specific cultivars []. While the compound itself is recognized as a flavoring agent in animal feed [], its presence in roses contributes to our understanding of the complex aroma profiles of these flowers. Further research may explore whether this compound plays a role in attracting pollinators or contributes to the overall fragrance perception of these "blue type" roses.

Q2: How was this compound detected and analyzed in these rose cultivars?

A: Researchers utilized a combination of advanced techniques to identify and analyze this compound in the roses. Initially, they employed Aromascope® technology, a modified headspace technique, and solvent extraction to capture the volatile compounds emitted by the flowers []. These extracted volatiles were then subjected to gas chromatography-mass spectrometry (GC-MS) analysis, a powerful method for separating and identifying individual compounds within complex mixtures. This combination of extraction and analysis allowed for the precise identification of this compound within the diverse range of volatile compounds present in the rose samples [].

Q3: Are there any safety concerns regarding the presence of this compound in roses?

A: While this compound is permitted as a flavoring additive in animal feed, its safety profile in other contexts, like in flowers, requires further investigation. The European Food Safety Authority (EFSA) has determined safe levels for its use in animal feed, but specific research on its impact on human health when present in roses is currently lacking []. More research is needed to assess potential risks, such as allergenicity or other unintended effects, from exposure to this compound in roses.

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